molecular formula C15H11F3INO5 B3552481 [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol

[3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol

Cat. No.: B3552481
M. Wt: 469.15 g/mol
InChI Key: KTOXGJLNOZJMFD-UHFFFAOYSA-N
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Description

[3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol is a complex organic compound characterized by the presence of iodine, methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route starts with the iodination of a methoxy-substituted phenol, followed by nitration to introduce the nitro group. The final step involves the etherification of the nitro-substituted phenol with a trifluoromethyl-substituted phenol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

[3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for drug development .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methane
  • [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]ethanol

Uniqueness

Compared to similar compounds, [3-Iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3INO5/c1-24-13-5-8(7-21)4-10(19)14(13)25-12-3-2-9(15(16,17)18)6-11(12)20(22)23/h2-6,21H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXGJLNOZJMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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